(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid
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Description
“®-Fmoc-2-amino-5-(tritylthio)-pentanoic acid” is a chemical compound with the molecular formula C39H35NO4S and a molecular weight of 613.77. It is related to “®-2-Amino-2-methyl-3-(tritylthio)propanoic acid”, which is a compound with a molecular weight of 377.51 .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted . Without specific information on the chemical reactions of “®-Fmoc-2-amino-5-(tritylthio)-pentanoic acid”, it’s difficult to provide a detailed analysis.Physical and Chemical Properties Analysis
“®-Fmoc-2-amino-5-(tritylthio)-pentanoic acid” is a solid compound . The physical and chemical properties of amino acids can be influenced by factors such as polarity, iso-electric point, nature of solvent, and temperature .Scientific Research Applications
HIV-Protease Assay
The protected amino acid derivative of (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid has been utilized in the synthesis of oligopeptides for HIV-protease activity detection. This approach allows the spectrophotometric detection of HIV-protease at 405 nm, highlighting its application in virology and therapeutic research (Badalassi et al., 2002).
Fabrication of Functional Materials
Fmoc-modified amino acids, including this compound, show potential in the self-assembly of functional materials. This property is exploited in cell cultivation, bio-templating, drug delivery, and in the development of therapeutic and antibiotic materials due to their inherent hydrophobicity and aromaticity (Tao et al., 2016).
Asymmetric Synthesis in Drug Design
This amino acid derivative is also significant in the asymmetric synthesis of bioisosteres of leucine for drug design. It provides an approach for large-scale preparation of enantiomerically pure compounds, crucial in pharmaceutical synthesis (Han et al., 2019).
Hydrogelation and Self-Assembly
Studies have shown the efficient self-assembly and hydrogelation of Fmoc-protected aromatic amino acids in aqueous solvents. This includes exploring the role of side-chain modifications in enhancing these properties, which are vital in material science and nanotechnology (Ryan et al., 2010).
Peptide Synthesis and Solid Phase Synthesis
The utility of this compound in peptide synthesis, especially in solid phase synthesis, is well-documented. Its use enhances methodologies in the synthesis of biologically active peptides and small proteins, which is vital in bioorganic chemistry (Fields & Noble, 2009).
Optical Property Modulation
Modifying short peptides with Fmoc groups, such as this compound, allows for the modulation of optical properties through self-assembly. This is critical in developing materials with specific optical characteristics for applications in nanotechnology and material sciences (Tao et al., 2015).
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDPRJPBCNZHB-PSXMRANNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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